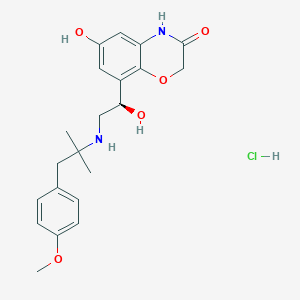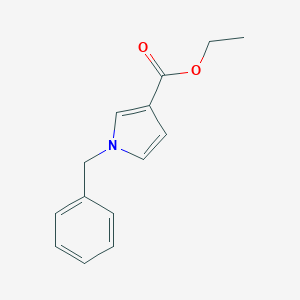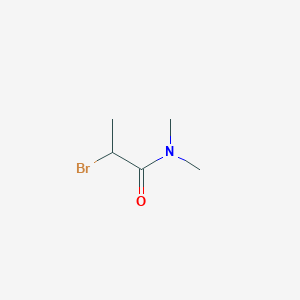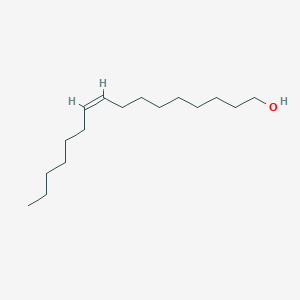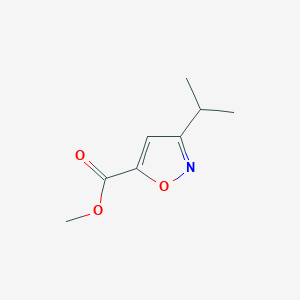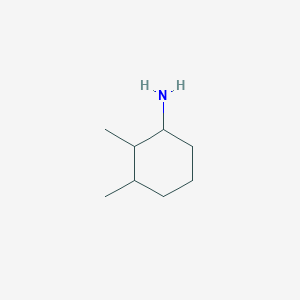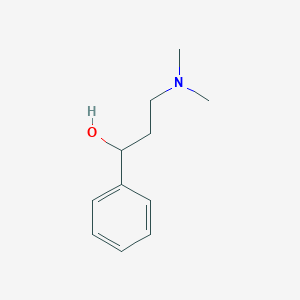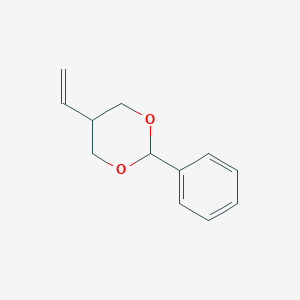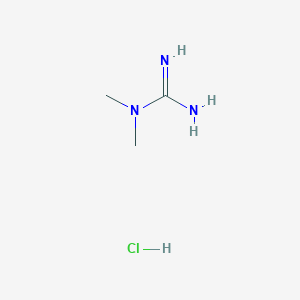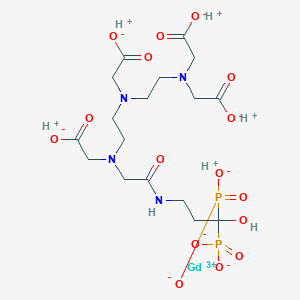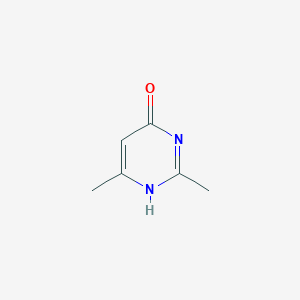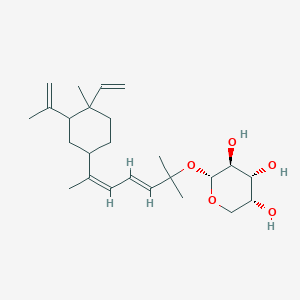
Fucoside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fucoside B is a type of fucosylated glycosphingolipid that has been found in various marine organisms, including sea cucumbers and sea urchins. It has been the focus of numerous scientific studies due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Fucoside B is not fully understood. However, several studies have reported that Fucoside B exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. Fucoside B has also been shown to interact with various cellular receptors, including Toll-like receptors (TLRs) and integrins.
Efectos Bioquímicos Y Fisiológicos
Fucoside B has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including hyaluronidase and phospholipase A2. Fucoside B has also been reported to exhibit antioxidant activity and protect against oxidative stress. In addition, Fucoside B has been shown to modulate the expression of various genes and proteins involved in inflammation, cell proliferation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fucoside B has several advantages for lab experiments. It is a natural product and can be easily isolated from marine organisms. Fucoside B is also stable under various conditions and can be easily synthesized using chemical methods. However, Fucoside B has some limitations for lab experiments. It is a complex molecule, and its synthesis is challenging and time-consuming. In addition, Fucoside B is expensive, which limits its use in large-scale experiments.
Direcciones Futuras
Several future directions can be explored in the field of Fucoside B research. One of the future directions is to investigate the potential of Fucoside B as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune diseases. Another future direction is to explore the use of Fucoside B as a drug delivery system. Fucoside B can be conjugated with various drugs and used as a carrier to deliver drugs to specific cells or tissues. Furthermore, the development of new synthesis methods for Fucoside B can also be explored to reduce the cost and time required for its synthesis.
Conclusion:
In conclusion, Fucoside B is a promising therapeutic agent that has been extensively studied for its potential applications in various diseases. The synthesis of Fucoside B is a complex and challenging process, and several methods have been developed for its synthesis. Fucoside B exhibits various biochemical and physiological effects and exerts its therapeutic effects by modulating various signaling pathways and cellular receptors. Fucoside B has several advantages for lab experiments, including its stability and ease of synthesis, but also has some limitations due to its complexity and cost. Several future directions can be explored in the field of Fucoside B research, including its use as a drug delivery system and the development of new synthesis methods.
Métodos De Síntesis
The synthesis of Fucoside B is a complex and challenging process due to its complex structure. Several methods have been developed for the synthesis of Fucoside B, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Among them, chemical synthesis is the most common method used for the synthesis of Fucoside B. The chemical synthesis of Fucoside B involves the use of various reagents and catalysts to assemble the molecule step by step.
Aplicaciones Científicas De Investigación
Fucoside B has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune diseases. Several studies have reported that Fucoside B exhibits anti-inflammatory, anti-tumor, and immunomodulatory activities. Fucoside B has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been reported to modulate the immune response by regulating the production of cytokines and chemokines.
Propiedades
Número CAS |
133470-56-1 |
|---|---|
Nombre del producto |
Fucoside B |
Fórmula molecular |
C25H40O5 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-[(3E,5Z)-6-(4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl)-2-methylhepta-3,5-dien-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C25H40O5/c1-8-25(7)13-11-18(14-19(25)16(2)3)17(4)10-9-12-24(5,6)30-23-22(28)21(27)20(26)15-29-23/h8-10,12,18-23,26-28H,1-2,11,13-15H2,3-7H3/b12-9+,17-10-/t18?,19?,20-,21-,22+,23-,25?/m1/s1 |
Clave InChI |
NUXJYWUAZCOBLA-HNYIMRRASA-N |
SMILES isomérico |
CC(=C)C1CC(CCC1(C)C=C)/C(=C\C=C\C(C)(C)O[C@@H]2[C@H]([C@@H]([C@@H](CO2)O)O)O)/C |
SMILES |
CC(=C)C1CC(CCC1(C)C=C)C(=CC=CC(C)(C)OC2C(C(C(CO2)O)O)O)C |
SMILES canónico |
CC(=C)C1CC(CCC1(C)C=C)C(=CC=CC(C)(C)OC2C(C(C(CO2)O)O)O)C |
Sinónimos |
fucoside B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)
